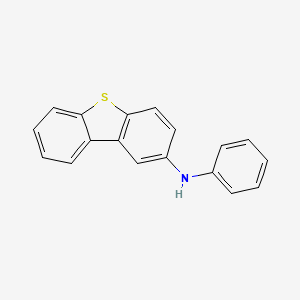

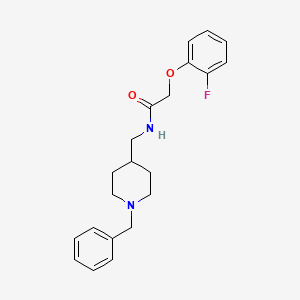

![molecular formula C18H13Cl3N2O3S B2414922 4-chloro-N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]benzenesulfonamide CAS No. 339009-17-5](/img/structure/B2414922.png)

4-chloro-N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, also known as 4-chloro-N-{1-[(3,4-dichlorophenyl)methyl]-6-oxo-1,6-dihydropyridin-3-yl}benzene-1-sulfonamide , is a chemical substance with the CAS number 339009-17-5 .

Synthesis Analysis

A study on the synthesis of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition has been published . The study described the synthesis of new aryl thiazolone–benzenesulfonamides .Scientific Research Applications

Anticancer Activity

A prominent application of benzenesulfonamide derivatives, including those similar to 4-chloro-N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]benzenesulfonamide, is in anticancer research. For instance, novel benzenesulfonamide derivatives have been synthesized as potential anticancer agents, with some showing remarkable activity against various human tumor cell lines, including lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancers (Sławiński et al., 2012). Moreover, compounds like 4-(1-aryl-5-chloro-2-oxo-1,2-dihydro-indol-3-ylideneamino)-N-substituted benzenesulfonamides have been synthesized and evaluated for their antimicrobial and anticancer activities, with some derivatives demonstrating significant activity against the HCT116 and RAW 264.7 cell lines (Kumar et al., 2014).

HIV Infection Prevention

Benzenesulfonamide derivatives also show potential in HIV infection prevention. A study demonstrated the synthesis of methylbenzenesulfonamide CCR5 antagonists, which could be used as targeting preparations in preventing human HIV-1 infection (Cheng De-ju, 2015).

Chemoselective Oxidation

In the field of chemistry, benzenesulfonamide derivatives like N-chloro-N-(phenylsulfonyl)benzenesulfonamide have been identified as mild and selective oxidants, useful for chemoselective oxidation protocols. They are capable of oxidizing primary and secondary alcohols and their ethers to corresponding aldehydes and ketones (Palav et al., 2021).

Carbonic Anhydrase Inhibition

Another significant application is in the inhibition of human carbonic anhydrases, which is crucial for various physiological processes. Benzenesulfonamide derivatives have been synthesized and investigated for their binding affinity and selectivity against recombinant human carbonic anhydrases, showing potential for the development of selective inhibitors for specific isozymes (Balandis et al., 2020).

Antimalarial Activity

Derivatives of benzenesulfonamide have also been explored for antimalarial activity. Pyrazolopyridine-sulfonamide derivatives, for instance, have been synthesized and tested against Plasmodium falciparum, exhibiting significant in vitro activity (Silva et al., 2016).

properties

IUPAC Name |

4-chloro-N-[1-[(3,4-dichlorophenyl)methyl]-6-oxopyridin-3-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Cl3N2O3S/c19-13-2-5-15(6-3-13)27(25,26)22-14-4-8-18(24)23(11-14)10-12-1-7-16(20)17(21)9-12/h1-9,11,22H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNPLIUSEUITYQS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)NC2=CN(C(=O)C=C2)CC3=CC(=C(C=C3)Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Cl3N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

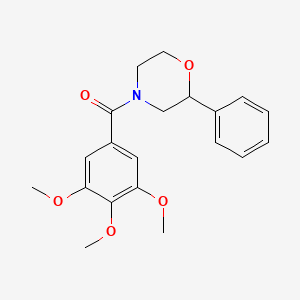

![1-(3-chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B2414841.png)

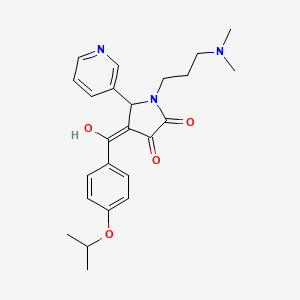

![3-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-7-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2414842.png)

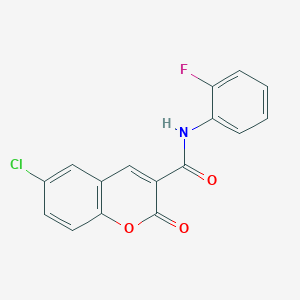

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2414848.png)

![(5Z)-5-[[5-(3-Chlorophenyl)furan-2-yl]methylidene]-1-(1,1-dioxothiolan-3-yl)-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B2414852.png)

![N-cyclohexyl-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2414860.png)

![N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-2-(4-fluorophenoxy)-4-methoxynicotinamide](/img/structure/B2414861.png)